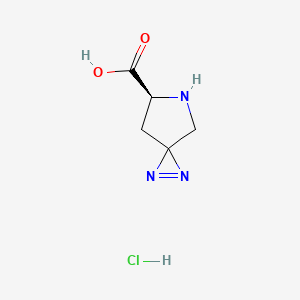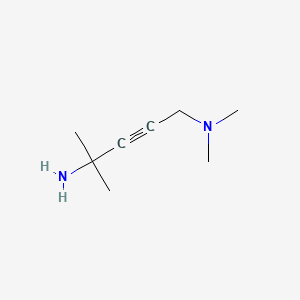
(4-Amino-4-methylpent-2-yn-1-yl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,4-Trimethylpent-2-yne-1,4-diamine is an organic compound with the molecular formula C8H16N2 and a molecular weight of 140.22 g/mol . This compound is characterized by the presence of a pent-2-yne backbone with two amino groups substituted at the first and fourth positions, along with three methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,4-Trimethylpent-2-yne-1,4-diamine typically involves the reaction of appropriate alkyne precursors with amine groups under controlled conditions. One common method involves the alkylation of a pent-2-yne derivative with methylamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N1,4-Trimethylpent-2-yne-1,4-diamine may involve large-scale batch or continuous processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality .
化学反応の分析
Types of Reactions
N1,N1,4-Trimethylpent-2-yne-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce more saturated amines .
科学的研究の応用
N1,N1,4-Trimethylpent-2-yne-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N1,N1,4-Trimethylpent-2-yne-1,4-diamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions .
類似化合物との比較
Similar Compounds
N1,N1,4-Trimethylpentane-1,2-diamine: A similar compound with a different substitution pattern.
N1,N1,N4,N4-Tetraphenyl-1,4-phenylenediamine: Another diamine with distinct structural features
Uniqueness
N1,N1,4-Trimethylpent-2-yne-1,4-diamine is unique due to its specific alkyne backbone and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
1-N,1-N,4-trimethylpent-2-yne-1,4-diamine |
InChI |
InChI=1S/C8H16N2/c1-8(2,9)6-5-7-10(3)4/h7,9H2,1-4H3 |
InChIキー |
AZYPXWMEDUKRNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CCN(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)

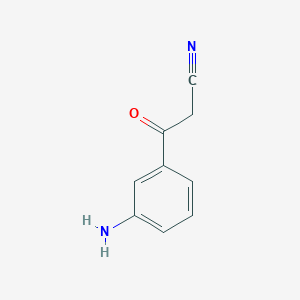
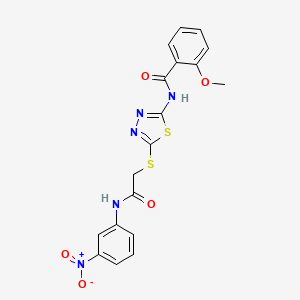

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
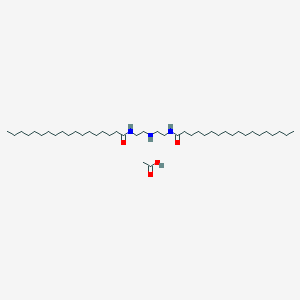
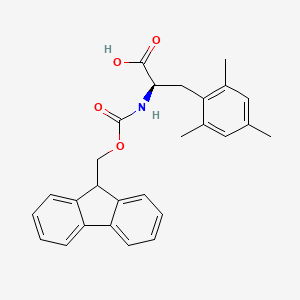
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
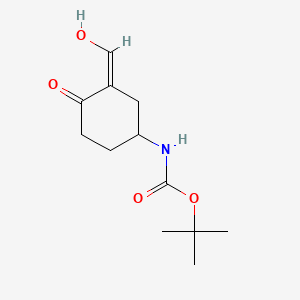
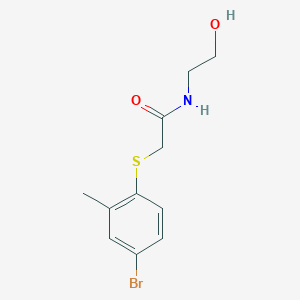
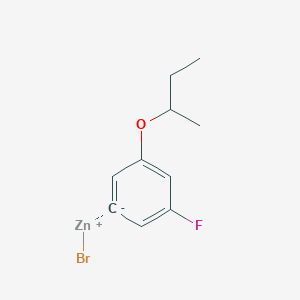
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
